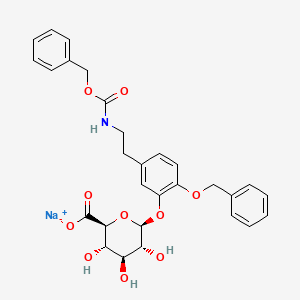
N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt is a complex organic compound used in various scientific research fields. This compound is known for its unique structure, which includes a dopamine backbone modified with benzyloxycarbonyl and benzyl groups, as well as a glucuronide moiety. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt typically involves multiple steps. The process begins with the protection of the dopamine molecule using benzyloxycarbonyl and benzyl groups. This is followed by the conjugation of the glucuronide moiety. The final step involves the conversion to the sodium salt form to improve solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound’s integrity.
化学反応の分析
Types of Reactions
N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove protective groups or modify the glucuronide moiety.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deprotected dopamine derivatives.
科学的研究の応用
N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of neurotransmitter pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt involves its interaction with specific molecular targets, such as dopamine receptors. The compound’s structure allows it to mimic or inhibit the natural neurotransmitter dopamine, affecting various signaling pathways. The glucuronide moiety may also play a role in its metabolism and excretion.
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl Dopamine: Lacks the glucuronide moiety, making it less soluble.
4-O-Benzyl Dopamine: Does not have the benzyloxycarbonyl group, affecting its reactivity.
Dopamine Glucuronide: Missing the protective groups, leading to different biological activity.
Uniqueness
N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt is unique due to its combination of protective groups and the glucuronide moiety. This structure enhances its solubility, stability, and versatility in various research applications.
特性
分子式 |
C29H30NNaO10 |
|---|---|
分子量 |
575.5 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-phenylmethoxy-5-[2-(phenylmethoxycarbonylamino)ethyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C29H31NO10.Na/c31-23-24(32)26(27(34)35)40-28(25(23)33)39-22-15-18(11-12-21(22)37-16-19-7-3-1-4-8-19)13-14-30-29(36)38-17-20-9-5-2-6-10-20;/h1-12,15,23-26,28,31-33H,13-14,16-17H2,(H,30,36)(H,34,35);/q;+1/p-1/t23-,24-,25+,26-,28+;/m0./s1 |
InChIキー |
CRBGTWNOEJLGES-RHWZXYBLSA-M |
異性体SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCNC(=O)OCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+] |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCNC(=O)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



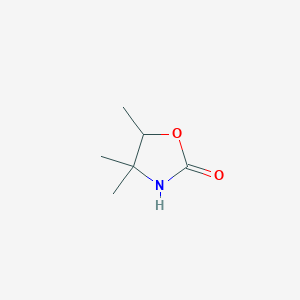
![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
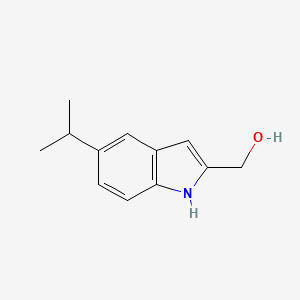
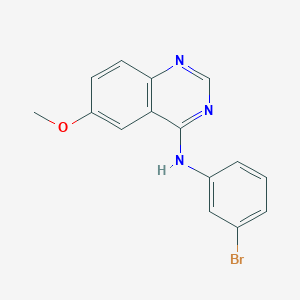
![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)
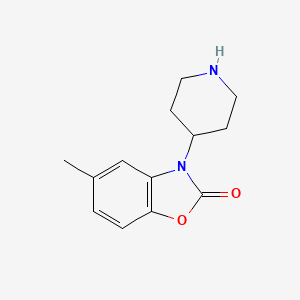
![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)
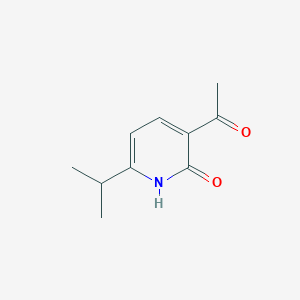

![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)
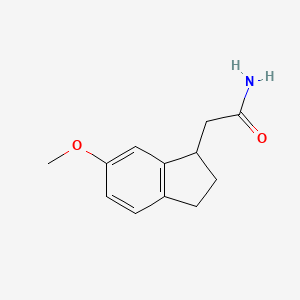

![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
